molecular formula C21H31N3O2S B6061190 N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide

Cat. No. B6061190
M. Wt: 389.6 g/mol
InChI Key: MPSRBGUIVNTOHY-UHFFFAOYSA-N
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Description

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide acts as a selective dopamine reuptake inhibitor, which means it increases the concentration of dopamine in the brain by blocking its reuptake into presynaptic neurons. This mechanism of action is similar to that of other drugs used to treat depression and addiction, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide has been shown to increase dopamine levels in the nucleus accumbens, a brain region involved in reward and motivation. It also increases the release of dopamine in the prefrontal cortex, a brain region involved in decision-making and impulse control. These effects may explain its potential use in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, such as its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide, including its potential use in the treatment of other medical conditions, such as Parkinson's disease and schizophrenia. It could also be used as a tool for studying the role of dopamine in the brain and its involvement in various behaviors, such as addiction and depression. Additionally, the development of new derivatives of N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide with improved pharmacological properties could lead to the discovery of more effective treatments for these conditions.
In conclusion, N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. Its mechanism of action involves the selective inhibition of dopamine reuptake, which leads to increased dopamine levels in the brain. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide involves the reaction of piperidine with benzyl chloride and methylthioacetic acid. The resulting compound is then purified through a series of chromatographic techniques. The yield of N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reactant concentration.

Scientific Research Applications

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of various medical conditions, including pain, depression, and addiction. It has been shown to have analgesic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.

properties

IUPAC Name

N-benzyl-1-[1-(2-methylsulfanylacetyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-27-16-20(25)23-12-9-19(10-13-23)24-11-5-8-18(15-24)21(26)22-14-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSRBGUIVNTOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide

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